molecular formula C13H17N3O3 B039039 Tetrahydrozoline nitrate CAS No. 118201-38-0

Tetrahydrozoline nitrate

Cat. No.: B039039
CAS No.: 118201-38-0
M. Wt: 263.29 g/mol
InChI Key: SVQFLMKSDLCPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrozoline nitrate is an organic nitrate salt derived from the reaction of tetrahydrozoline and nitric acid. It is primarily used as a drug for the temporary relief of discomfort and redness of the eyes due to minor irritations. This compound is a derivative of imidazoline and functions as an alpha-adrenergic agonist, causing vasoconstriction .

Scientific Research Applications

Tetrahydrozoline nitrate has a wide range of scientific research applications, including:

Mechanism of Action

When applied locally to the eye or nose, Tetrahydrozoline nitrate binds to and activates alpha-adrenergic receptors, resulting in vasoconstriction and decreased nasal and ophthalmic congestion . It is believed that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors .

Safety and Hazards

Tetrahydrozoline nitrate is harmful if swallowed . It can produce significant poisoning if taken orally . Symptoms of poisoning may include altered mental state, difficulty breathing, blurred vision, changes in blood pressure, fast or slow heartbeat, headache, irritability, low body temperature, nausea and vomiting, nervousness, tremors, seizures, and weakness .

Future Directions

There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose . A fast and alternative test to GC/MS can be developed to ease the diagnosis of THZ toxicity . Purchases of this medication may need to be monitored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrozoline nitrate is synthesized by reacting equimolar amounts of tetrahydrozoline and nitric acid. The reaction typically occurs under controlled conditions to ensure the formation of the nitrate salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the careful handling of nitric acid and the purification of the final product to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrozoline nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazoline derivatives, while reduction typically produces amine derivatives .

Comparison with Similar Compounds

Uniqueness: Tetrahydrozoline nitrate is unique due to its specific combination of imidazoline structure and nitrate group, which provides distinct pharmacological properties. Its dual activity on both alpha-1 and alpha-2 adrenergic receptors sets it apart from other similar compounds .

Properties

IUPAC Name

nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFLMKSDLCPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118201-38-0
Record name Tetrahydrozoline nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAHYDROZOLINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrozoline nitrate
Reactant of Route 2
Reactant of Route 2
Tetrahydrozoline nitrate
Reactant of Route 3
Tetrahydrozoline nitrate
Reactant of Route 4
Reactant of Route 4
Tetrahydrozoline nitrate
Reactant of Route 5
Reactant of Route 5
Tetrahydrozoline nitrate
Reactant of Route 6
Reactant of Route 6
Tetrahydrozoline nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.